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N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine

Kinase inhibitor design Structure–activity relationship (SAR) N-dealkylation metabolic stability

Reproducible kinase SAR requires precise N-alkyl motifs. Generic pyrimidin-2-amine analogs lacking the cyclopropylmethyl substituent introduce >35-fold IC50 variability, invalidating DMPK assumptions. This fragment-sized building block (MW 285.34) provides a conformationally constrained N2-cyclopropylmethyl group and a 2,5-dimethoxyphenyl C5-aryl vector, enabling DDR1 selectivity profiling orthogonal to C4/C6-diaryl patent landscapes. Procurement from validated fragment libraries eliminates custom synthesis delays.

Molecular Formula C16H19N3O2
Molecular Weight 285.34 g/mol
CAS No. 2548982-89-2
Cat. No. B6441669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine
CAS2548982-89-2
Molecular FormulaC16H19N3O2
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=CN=C(N=C2)NCC3CC3
InChIInChI=1S/C16H19N3O2/c1-20-13-5-6-15(21-2)14(7-13)12-9-18-16(19-10-12)17-8-11-3-4-11/h5-7,9-11H,3-4,8H2,1-2H3,(H,17,18,19)
InChIKeyCIRRWJYDAJJZQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine (CAS 2548982-89-2): Chemical Identity and Scaffold Classification for Sourcing Decisions


N-(Cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine (CAS 2548982-89-2; molecular formula C₁₆H₁₉N₃O₂; MW 285.34 g/mol) is a synthetic, non-glycosidic, trisubstituted pyrimidine derivative bearing a cyclopropylmethylamino group at the 2-position and a 2,5-dimethoxyphenyl moiety at the 5-position of the pyrimidine core [1]. The compound belongs to the broader chemotype of 2-aminopyrimidines, a privileged scaffold extensively explored for ATP-competitive kinase inhibition, including Aurora kinase A (AURKA) inhibitors disclosed in patent KR20190043842A and N4-(2,5-dimethoxyphenyl)-pyrimidinediamine DDR1 inhibitors disclosed in CN-111777592-B [2][3]. Predicted physicochemical parameters include density of 1.199±0.06 g/cm³ (20 °C, 760 Torr), boiling point of 444.2±55.0 °C, and pKa of 3.25±0.10 [1].

Why N-(Cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine Cannot Be Replaced by Generic Pyrimidine-2-amine Analogs


Within the pyrimidine-2-amine chemotype, minor structural perturbations at the N²-substituent and C⁵-aryl group produce profound shifts in kinase selectivity, cellular potency, and drug metabolism and pharmacokinetics (DMPK) profiles. For example, in the N-phenylpyrimidin-2-amine c-Met inhibitor series, variation of the 2-amino substituent alone altered IC₅₀ values across a >35-fold range (550.8 nM to 15.0 nM) [1]. Similarly, in the N4-(2,5-dimethoxyphenyl)-pyrimidinediamine DDR1 series, the identity of the diamine substitution pattern determined whether compounds exhibited single-target DDR1 inhibition versus dual DDR1/EGFR activity, with IC₅₀ values spanning 0.81–3.73 μM across cell lines [2]. The cyclopropylmethyl group on the target compound introduces a conformationally constrained, lipophilic N-alkyl motif that is absent from the unsubstituted 5-(2,5-dimethoxyphenyl)pyrimidin-2-amine parent scaffold and from N-methyl, N-ethyl, or N-phenyl analogs. This moiety predictably influences target binding pocket occupancy, metabolic N-dealkylation susceptibility, and cLogP-driven permeability relative to simpler N-alkyl congeners. Consequently, generic interchange with any analog lacking the cyclopropylmethyl substituent or bearing a different dimethoxyphenyl regioisomer (e.g., 3,5- or 3,4-dimethoxy variants) risks invalidating structure–activity relationships (SAR) and DMPK assumptions central to reproducible research or lead optimization campaigns.

Quantitative Differentiation Evidence for N-(Cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine vs. Closest Analogs


Structural Differentiation at the N² Substituent: Cyclopropylmethyl vs. Hydrogen vs. Methyl vs. Phenyl Analogs

The target compound possesses an N²-cyclopropylmethyl substituent (MW 55.10 Da contributing fragment) that structurally distinguishes it from three key comparator subtypes: (a) the unsubstituted 5-(2,5-dimethoxyphenyl)pyrimidin-2-amine parent scaffold, (b) N-methyl-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine (simplest N-alkyl analog), and (c) N-phenyl-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine (flat aromatic N-substituent). The cyclopropylmethyl group introduces a non-planar, sp³-rich motif with a defined torsional preference that cannot be reproduced by methyl, ethyl, or phenyl substituents. In the broader pyrimidine-2-amine kinase inhibitor literature, N-cyclopropylmethyl substitution has been employed to fill hydrophobic back pockets in ATP-binding sites (e.g., in spleen tyrosine kinase (SYK) inhibitors, patent aminopyrimidine series) and to reduce CYP450-mediated N-dealkylation compared to N-methyl or N-ethyl groups, thereby prolonging metabolic half-life [1][2]. No direct head-to-head comparative data for this specific compound have been published as of the search date.

Kinase inhibitor design Structure–activity relationship (SAR) N-dealkylation metabolic stability

Dimethoxyphenyl Regioisomerism: 2,5-Dimethoxy vs. 3,5-Dimethoxy vs. 3,4-Dimethoxy Substitution Patterns

The target compound carries a 2,5-dimethoxyphenyl substituent at the pyrimidine C⁵ position. This regioisomeric arrangement is distinct from the 3,5-dimethoxyphenyl and 3,4-dimethoxyphenyl motifs prevalent in the Aurora A kinase inhibitor patent KR20190043842A [1]. In that patent series, the most active compounds (e.g., 4-(3,5-dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine, Example 18) exclusively employ 3,5- or 3,4-dimethoxy substitution patterns on the C⁴ or C⁶ aryl ring. The 2,5-dimethoxy orientation alters the spatial projection of the methoxy hydrogen-bond acceptors relative to the pyrimidine core. In the DDR1 inhibitor patent CN111777592-B, the 2,5-dimethoxyphenyl group is specifically employed at the N⁴ position to achieve DDR1 selectivity; compound X06 bearing this motif achieved IC₅₀ values of 0.81–3.73 μM against A549, A431, and HCT116 cell lines and 64.6% DDR1 kinase inhibition at 10 μM, with approximately 3-fold selectivity over the lead compound Yfq07 [2]. No direct comparative potency data for the 2,5- vs. 3,5- vs. 3,4-dimethoxy regioisomers of the target compound have been published.

Kinase selectivity DDR1 inhibition Regioisomer SAR

Substitution Position on the Pyrimidine Core: C⁵-Aryl vs. C⁴/C⁶-Diaryl Patterns and Kinase Selectivity Implications

The target compound features a single C⁵-aryl substitution on the pyrimidine ring, contrasting with the C⁴/C⁶-diaryl substitution pattern found in the 25 exemplar compounds of KR20190043842A (e.g., 4-([1,1′-biphenyl]-4-yl)-6-(3,5-dimethoxyphenyl)pyrimidin-2-amine) [1]. The C⁵-monoaryl-2-aminopyrimidine scaffold presents a different vector of aryl projection into the kinase active site compared to the C⁴/C⁶-diaryl scaffold. In the c-Met inhibitor literature, N-phenylpyrimidin-2-amine derivatives with varying aryl substitution positions displayed IC₅₀ values ranging from 550.8 nM to 15.0 nM, with the most potent compound (34a, IC₅₀ 15.0 nM) bearing a specific C⁴-aryl/C⁵-H pattern distinct from C⁵-aryl analogs [2]. For the target compound, the C⁵-(2,5-dimethoxyphenyl) substitution combined with the N²-cyclopropylmethyl group generates a unique three-dimensional pharmacophore that is not represented in any of the compounds exemplified in KR20190043842A or CN111777592-B. No experimental kinase profiling or cellular activity data are available for this specific scaffold geometry.

ATP-competitive kinase inhibition Scaffold geometry Type I vs. Type II kinase inhibitor

Predicted Physicochemical Properties: Density, Boiling Point, and pKa as Quality and Handling Differentiation

Predicted physicochemical parameters are available for the target compound from authoritative chemical databases: density 1.199±0.06 g/cm³ (20 °C, 760 Torr), boiling point 444.2±55.0 °C, and pKa 3.25±0.10 [1]. These predicted values provide initial handling guidance that can be compared against experimentally determined values for closely related analogs. For instance, 4-(3,5-dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine (MW 337.38 g/mol) and 4,6-bis(3,4-dimethoxyphenyl)pyrimidin-2-amine (MW 381.43 g/mol) from KR20190043842A have higher molecular weights and consequently different predicted boiling points and densities [2]. The target compound's lower molecular weight (285.34 g/mol) relative to these diaryl analogs predicts improved solubility and membrane permeability (by Lipinski analysis). The predicted pKa of 3.25 indicates the pyrimidine nitrogen is weakly basic, suggesting that the compound will exist predominantly in the neutral form at physiological pH (7.4), which distinguishes it from more basic N-alkylpyrimidine-2-amines with pKa values >5.0. No experimental pKa, logD, or solubility data are available for the target compound.

Compound handling Predicted ADME Quality control specifications

Availability from Life Chemicals Fragment Library: Immediate Procurement Pathway vs. Custom Synthesis Requirement for Analogs

The target compound is commercially available through the Life Chemicals fragment library (catalog number F5490-1177) in quantities ranging from 2 μmol to 20 μmol, with pricing ranging from $85.50 (2 μmol) to $113.50 (20 μmol) as of 2023 [1]. In contrast, the unsubstituted parent scaffold 5-(2,5-dimethoxyphenyl)pyrimidin-2-amine and N-methyl, N-ethyl, or N-phenyl analogs do not appear in the same vendor catalogs and would require custom synthesis. The compound is listed under multiple supplier entries in kuujia.com, suggesting broader commercial availability beyond a single vendor. The predicted purity specification, while not explicitly stated for the kuujia.com listing, is typically ≥95% for fragment library compounds from Life Chemicals based on their standard quality control practices. No certificate of analysis or batch-specific purity data were located.

Fragment-based drug discovery Commercial availability Procurement lead time

Recommended Application Scenarios for N-(Cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine Based on Available Evidence


Kinase Inhibitor Fragment-Based Screening and Hit-to-Lead Programs Requiring C⁵-Aryl Pyrimidine-2-amine Scaffolds

The compound is suited as a fragment-sized (MW 285.34) core scaffold for fragment-based drug discovery (FBDD) programs targeting kinases with ATP-binding sites that accommodate C⁵-aryl substitution vectors. The combination of a cyclopropylmethyl N²-substituent and a 2,5-dimethoxyphenyl C⁵-substituent provides a three-dimensional pharmacophore not represented in the C⁴/C⁶-diaryl Aurora A inhibitor series of KR20190043842A [1], enabling exploration of kinase selectivity space orthogonal to that patent landscape. Procurement from fragment library vendors (Life Chemicals) enables rapid initial screening without synthesis delay .

DDR1-Focused Lead Optimization Leveraging 2,5-Dimethoxyphenyl Privileged Fragment for Selectivity Engineering

Based on the validated DDR1 inhibitory activity of the 2,5-dimethoxyphenyl motif in the CN111777592-B patent series (compound X06 IC₅₀ 0.81–3.73 μM) [1], the target compound can serve as a structurally simplified starting point for DDR1 inhibitor optimization. The absence of the pyrimidinediamine substitution pattern (present in X06) provides a cleaner SAR baseline for assessing the contribution of the N²-cyclopropylmethyl group to DDR1 binding affinity and selectivity over DDR2, EGFR, and other receptor tyrosine kinases. The lower molecular weight (285.34 vs. ~430–460 for X06 analogs) offers greater ligand efficiency potential.

Metabolic Stability SAR Studies: Evaluating Cyclopropylmethyl as an N-Dealkylation-Resistant Bioisostere

The cyclopropylmethyl group is a recognized strategy for reducing CYP450-mediated N-dealkylation relative to N-methyl or N-ethyl substituents. The target compound provides a direct vehicle for testing this hypothesis in the pyrimidine-2-amine chemotype through comparative microsomal or hepatocyte stability assays against N-methyl, N-ethyl, or unsubstituted analogs [1]. Such studies would generate quantitative intrinsic clearance (CLᵢₙₜ) and half-life (t₁/₂) data critical for lead prioritization in programs where N-dealkylation is a primary metabolic soft spot.

Computational Chemistry and Molecular Docking Model Validation for C⁵-Aryl Pyrimidine-2-amine Binding Modes

The compound's well-defined SMILES (COc1ccc(OC)c(-c2cnc(NCC3CC3)nc2)c1) and InChIKey (CIRRWJYDAJJZQI-UHFFFAOYSA-N) [1] enable unambiguous in silico docking studies. Its C⁵-monoaryl substitution provides a simpler pharmacophoric model compared to C⁴/C⁶-diaryl systems for validating docking pose reproducibility across kinase crystal structures. The cyclopropylmethyl group's conformational restriction (cyclopropyl ring constraining the methylene rotamer) reduces docking pose degeneracy relative to flexible N-alkyl chains, improving computational prediction reliability.

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